molecular formula C12H11F3O4 B1336484 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 63458-98-0

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1336484
CAS RN: 63458-98-0
M. Wt: 276.21 g/mol
InChI Key: QYQACDYPMNIAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione" is a chemical of interest in the field of organic chemistry, particularly in the study of electron-donating groups and their effects on π-delocalization in conjugate systems. The related compound 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione has been studied for its crystal structures and emission properties, revealing insights into the behavior of methoxy groups in the phenyl ring and the effects of different conformations on the material's chromic effects .

Synthesis Analysis

The synthesis of related compounds, such as 1,4-diphenyl substituted butane-1,4-dione, has been explored through various methods. One approach involves the tail-to-tail dimerization of styrene followed by oxidation under UV-light, using polyoxometalates as catalysts . This method is noted for its economic and scalable nature. Additionally, asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been achieved using reducing agents like NaBH4 and BH3·THF in combination with chiral reagents, leading to the production of chiral 1,4-diols with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure and conformations of compounds similar to "1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione" have been investigated using techniques such as gas-phase electron diffraction. For instance, 1,2-dimethoxycyclobutene-3,4-dione has been found to exist in two forms with different symmetries and conformations, providing valuable data on bond distances and angles that reflect the effects of conjugation and hybridization .

Chemical Reactions Analysis

The chemical reactions involving compounds with dimethoxyphenyl groups and dione functionalities are diverse. The BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms, including mechano-, thermo-, and chronochromism, as well as aggregation-induced emission (AIE) and solvatochromic effects (SE). These properties are influenced by the molecular conformations and the presence of electron-donating methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of methoxy groups and the specific arrangement of phenyl rings can lead to significant chromic effects and emission properties. The ability to switch the solid-state emission color and efficiency with external stimuli such as mechanical force or temperature changes is a notable feature. Furthermore, the self-assembly of these compounds into microstructures capable of optical waveguide effects has been observed .

Scientific Research Applications

Application 1: Synthesis of Organic Compounds

  • Summary of the Application: The compound is used in the synthesis of organic compounds with a more sustainable perspective. It’s particularly used in the Michael addition of N-heterocycles to chalcones .
  • Methods of Application: The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones. This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
  • Results or Outcomes: Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .

Application 2: Degradation of Lignin and its Aromatic Derivative Compounds

  • Summary of the Application: The compound is used in the degradation of lignin and its aromatic derivative compounds .
  • Methods of Application: In the presence of H2O2, lignin peroxidase (LiP) can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1- (3′,4′-dimethoxyphenyl) propene (DMPP) .
  • Results or Outcomes: The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation. The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .

Application 3: Interaction with DNA

  • Summary of the Application: Compounds similar to “1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione” are known to interact with DNA via groove binding . This interaction is demonstrated by UV-visible, competitive fluorescence studies, CD spectroscopy, DNA viscosity and melting studies .
  • Methods of Application: The interaction of these compounds with DNA is studied using various techniques such as UV-visible spectroscopy, competitive fluorescence studies, CD spectroscopy, DNA viscosity and melting studies .
  • Results or Outcomes: The results of these studies show that these compounds can bind to the grooves of DNA, which could have implications for their potential use in therapeutic applications .

Application 4: Synthesis of Bioactive Compounds

  • Summary of the Application: The compound is used in the synthesis of bioactive compounds. It’s particularly used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one, a compound with potential bioactivity since it is related to herbicide, fungicide, and bactericide formulations .
  • Methods of Application: The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones. This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
  • Results or Outcomes: Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-9-4-3-7(5-10(9)19-2)8(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQACDYPMNIAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426037
Record name 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

63458-98-0
Record name 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

216 g (4 mol) of anhydrous sodium methylate and 3.5 l of toluene are introduced into a 10 liter round-bottomed flask and, under vigorous stirring, 705 g (5 mol) of ethyl trifluoroacetate are then run in; the temperature rises slowly to 30° C. After cooling in an ice bath, a solution of 720 g (4 mol) of 3,4-dimethoxyacetophenone in 0.5 l of toluene is added dropwise to the reaction mixture; a white precipitate slowly forms. The mixture is next left stirred overnight and then heated to 50° C. for three hours. After cooling, 2 1 of water and 330 ml of concentrated hydrochloric acid are added, the organic phase is separated off after settling has taken place, dried over magnesium sulphate, filtered and evaporated to obtain 1060 g (96%) of a yellow solid melting at 87°-89° C.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
705 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
330 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Citations

For This Compound
3
Citations
S Hauck, K Hiesinger, SK Hosseini… - Bioorganic & Medicinal …, 2016 - Elsevier
The transcriptional regulator FUSE binding protein 1 (FUBP1) is aberrantly upregulated in various malignancies, fulfilling its oncogenic role by the deregulation of critical genes involved …
Number of citations: 11 www.sciencedirect.com
GM Butov, VM Mokhov, GY Parshin, RU Kunaev… - Russian Journal of …, 2008 - Springer
A convenient one-step procedure has been developed for the synthesis of fluorine-containing 2-(adamant-l-yl)-1,3-diketones by reaction of fluorinated 1,3-diketones with 1,3-…
Number of citations: 14 link.springer.com
TT Jiang, Y Liang, X Zhou, ZW Shi, ZJ Xin - PeerJ, 2019 - peerj.com
Background Sweet sorghum bagasse (SSB), comprising both a dermal layer and pith, is a solid waste generated by agricultural activities. Open burning was previously used to treat …
Number of citations: 9 peerj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.